molecular formula C17H19NO2 B2861348 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid CAS No. 1892428-69-1

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid

Cat. No.: B2861348
CAS No.: 1892428-69-1
M. Wt: 269.344
InChI Key: VUZGORCYPZZHFZ-UHFFFAOYSA-N
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Description

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid is a benzoic acid derivative featuring a secondary amine substituent at the para position of the benzene ring. The amine group is substituted with a methyl group and a 2-(propan-2-yl)phenyl moiety, where the propan-2-yl (isopropyl) group is ortho to the amino linkage. This structure combines a polar carboxylic acid group with lipophilic aromatic and branched alkyl substituents, making it a versatile scaffold for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-(N-methyl-2-propan-2-ylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)15-6-4-5-7-16(15)18(3)14-10-8-13(9-11-14)17(19)20/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGORCYPZZHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N(C)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-isopropylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid Methyl, 2-(propan-2-yl)phenyl C₁₈H₂₁NO₂ 283.36 Lipophilic isopropyl group N/A
4-(1-((tert-Butoxycarbonyl)amino)-2-methylpropan-2-yl) benzoic acid (66) tert-Butoxycarbonyl, 2-methylpropan-2-yl C₁₆H₂₃NO₄ 293.36 Boc-protected amino group
2-[({3-[(Isopropylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid Isopropylamino carbonyl C₁₈H₁₈N₂O₄ 326.36 Urea-like linkage
4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride Ethyl, propan-2-yl (as hydrochloride) C₁₄H₂₁ClN₂O₂ 284.78 Salt form enhances solubility
4-(Propan-2-yl)benzoic acid Propan-2-yl (no amino group) C₁₀H₁₂O₂ 164.20 Simpler structure, no amine

Key Observations :

  • Bulkiness and Solubility: The tert-butoxycarbonyl (Boc) group in compound 66 increases steric hindrance and molecular weight compared to the target compound, likely reducing aqueous solubility . In contrast, the hydrochloride salt of 4-{[ethyl(propan-2-yl)amino]methyl}benzoic acid improves solubility due to ionic character .
  • Electronic Effects : The isopropyl group in the target compound is electron-donating, which may slightly reduce the acidity of the carboxylic acid group (higher pKa) compared to derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups).
  • Amino Group Reactivity: The secondary amine in the target compound is less basic than primary amines but more reactive than tertiary amines.

Stability and Metabolic Considerations

  • Metabolic Resistance : Bulky substituents like tert-butyl (compound 66 ) may slow metabolic degradation, whereas the target compound’s isopropyl group offers a balance between lipophilicity and metabolic clearance .
  • Acid Stability : The carboxylic acid group in all compounds allows for salt formation, which can stabilize the molecule in gastric environments.

Biological Activity

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{2}

This compound features a benzoic acid core with a methylated amino group and an isopropyl-substituted phenyl moiety, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 15.62 µM in some derivatives .

Microorganism MIC (µM)
Staphylococcus aureus (MRSA)15.62
Corynebacterium spp.62.5
Candida albicans≥7.81

2. Anti-inflammatory Properties

The compound's mechanism of action may involve the inhibition of enzymes associated with inflammatory pathways. Studies suggest that it can reduce the activity of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .

3. Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities are promising:

Cell Line IC50 (µM)
MCF-73.0
A5495.97

These values indicate that the compound exhibits significant cytotoxicity against cancer cells, comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : It could modulate receptor activity related to cell signaling pathways that control cell growth and inflammation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various PABA derivatives, this compound was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited tumor growth in xenograft models when administered at therapeutic doses, suggesting its viability as an anticancer agent .

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